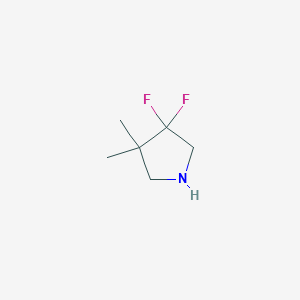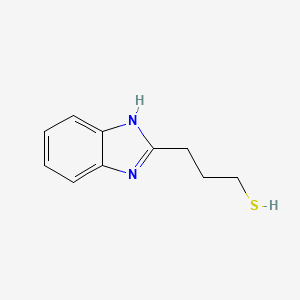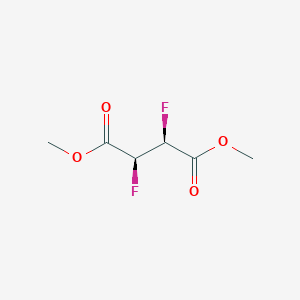
Dimethyl (2S,3S)-2,3-Difluorosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2S,3S)-2,3-Difluorosuccinate is a chiral compound with significant importance in organic chemistry It is a derivative of succinic acid, where two fluorine atoms are substituted at the 2 and 3 positions, and the carboxyl groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-2,3-Difluorosuccinate typically involves the fluorination of dimethyl succinate. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a solvent like dichloromethane, at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and safety of the fluorination process, allowing for better control over reaction parameters and reducing the risk of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2S,3S)-2,3-Difluorosuccinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Nucleophilic Substitution: Formation of substituted succinates.
Reduction: Formation of diols.
Hydrolysis: Formation of difluorosuccinic acid.
Applications De Recherche Scientifique
Dimethyl (2S,3S)-2,3-Difluorosuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the synthesis of fluorinated polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dimethyl (2S,3S)-2,3-Difluorosuccinate involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This compound can also participate in covalent bonding with nucleophilic sites, altering the function of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2S,3S)-2,3-Dibromosuccinate
- Dimethyl (2S,3S)-2,3-Dichlorosuccinate
- Dimethyl (2S,3S)-2,3-Diiodosuccinate
Uniqueness
Dimethyl (2S,3S)-2,3-Difluorosuccinate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated succinates. Fluorine’s high electronegativity and small size make it an excellent candidate for enhancing the stability and bioactivity of the compound .
Propriétés
Formule moléculaire |
C6H8F2O4 |
|---|---|
Poids moléculaire |
182.12 g/mol |
Nom IUPAC |
dimethyl (2S,3S)-2,3-difluorobutanedioate |
InChI |
InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
HTCDJPGLTNCTGT-QWWZWVQMSA-N |
SMILES isomérique |
COC(=O)[C@@H]([C@H](C(=O)OC)F)F |
SMILES canonique |
COC(=O)C(C(C(=O)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
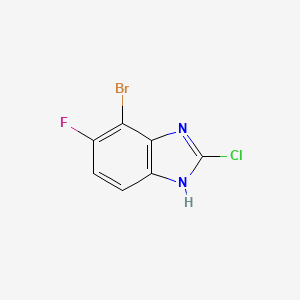
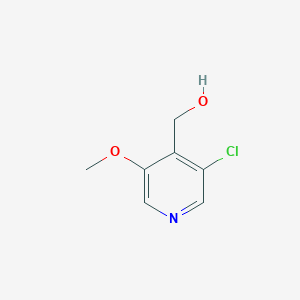
![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
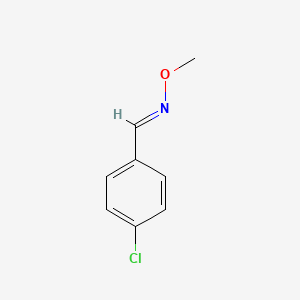
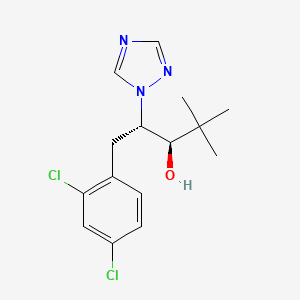
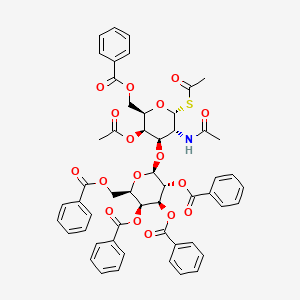
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
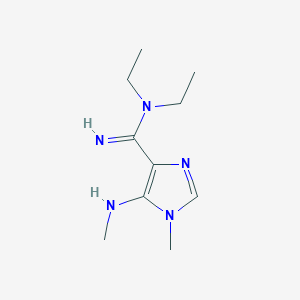
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)
